1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This particular compound is characterized by the presence of an indole core with various substituents, including an ethyl ester group and multiple chlorine atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Cyclization: The functionalized anilines undergo cyclization reactions to form the indole core.
Esterification: The final step involves esterification to introduce the ethyl ester group. This is typically done using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like formaldehyde, tetrabutylammonium iodide, and various amines are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives. These products are often used as intermediates in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-: Lacks the ethyl ester group but shares similar properties.
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
Uniqueness
1H-Indole-3-carboxylic acid, 2-(aminomethyl)-4,5,6,7-tetrachloro-, ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multiple chlorine atoms and ethyl ester group make it particularly versatile in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
65047-98-5 |
---|---|
Molekularformel |
C12H10Cl4N2O2 |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
ethyl 2-(aminomethyl)-4,5,6,7-tetrachloro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10Cl4N2O2/c1-2-20-12(19)5-4(3-17)18-11-6(5)7(13)8(14)9(15)10(11)16/h18H,2-3,17H2,1H3 |
InChI-Schlüssel |
IESJCKFYIBXVQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.